molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Katalognummer: B13787422
CAS-Nummer: 87480-42-0
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: KVHGVQIXSZOTQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by its intricate arrangement of carbon atoms, forming a highly strained and rigid framework. The compound’s structure includes multiple fused rings, making it an interesting subject for studies in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The starting materials for these reactions are usually dienes and dienophiles that, under specific conditions, undergo cycloaddition to form the desired polycyclic structure .

Industrial Production Methods

While the industrial production of such a specialized compound is not common, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to facilitate the Diels-Alder reactions and the implementation of purification techniques such as chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Wirkmechanismus

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is unique due to its specific arrangement of rings and the resulting strain within the molecule.

Eigenschaften

CAS-Nummer

87480-42-0

Molekularformel

C17H20

Molekulargewicht

224.34 g/mol

IUPAC-Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI-Schlüssel

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.